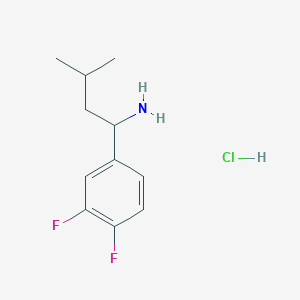

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates” involves cyclopropanization reaction, obtaining the compound of formula II into acid amides, Hofmann degradation, and then type I compound is obtained into salt with D mandelic acids .Molecular Structure Analysis

The molecular structure of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanization, conversion of compounds into acid amides, Hofmann degradation, and formation of salts with D mandelic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of β-Aminoketones : The Mannich reaction is a notable method for synthesizing β-Aminoketones, an important class of compounds in organic synthesis. For instance, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized using this reaction, highlighting the versatility of secondary amine hydrochlorides in synthetic chemistry (Makarova, Moiseev, & Zemtsova, 2002).

Formation of NHN+ Homoconjugated Cation : Research on the formation of homoconjugated NHN+ cations via hydrogen bonding in complexes formed between aromatic NH and OH proton donors and aliphatic amines has been conducted. This demonstrates the potential for forming complex ionic structures in chemical synthesis (Castaneda, Denisov, & Schreiber, 2001).

Synthesis of Novel Compounds : The synthesis of new chemical entities, like 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, demonstrates the ongoing exploration and creation of novel compounds in organic chemistry. These advancements offer new possibilities for application in various scientific fields (Cheng Chuan, 2011).

Applications in Pharmaceuticals and Medicine

Development of Pharmacologically Active Substances : The synthesis of 3,4-disubstituted 4-aminobutanoic acids has been pursued due to their significant pharmacological activity. These substances are of interest in medical research for potential therapeutic applications (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Synthesis of Fluorinated Amino Acids : Research into the synthesis of fluorinated amino acids, like 3-fluoro-1-aminoadamantane and its derivatives, is an important area in medicinal chemistry. These compounds have potential therapeutic applications and can be used in the development of new drugs (Anderson, Burks, & Harruna, 1988).

Monoamine Reuptake Inhibitors : The preparation and evaluation of enantiomerically pure arylalkylamines for their binding affinities to monoamine transporters in the brain highlight the potential of these compounds in developing new treatments for neurological disorders (Manning, Sexton, Childers, & Davies, 2009).

Other Relevant Research

Optical Detection of Amines : The development of chemosensitive chlorophyll derivatives for optical detection of various amines illustrates the potential of these compounds in analytical chemistry and biosensing applications (Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, & Sasaki, 2013).

Catalytic Synthesis : The asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization is a significant advancement in catalysis and organic synthesis, demonstrating the potential for creating chiral compounds (Wangweerawong, Bergman, & Ellman, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3,5-Difluorophenyl isocyanate”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is noted that a similar compound, 1-(3,4-difluorophenyl)-3-nitropropan-1-one, is an intermediate in the synthesis of the platelet inhibiting drug ticagrelor . Ticagrelor is known to be a P2Y12 platelet inhibitor

Mode of Action

If we consider its potential relation to ticagrelor, we can infer that it might prevent platelet aggregation by blocking the p2y12 receptor on the platelet surface, thereby inhibiting the activation of the gpiib/iiia receptor complex and reducing platelet aggregation

Biochemical Pathways

If it is indeed related to ticagrelor, it may affect the adp-induced platelet activation pathway by blocking the p2y12 receptor . This would prevent the activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation.

Result of Action

If it is indeed related to ticagrelor, it may result in reduced platelet aggregation, which could prevent thrombus formation and reduce the risk of cardiovascular events .

properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDNAFRTKQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.